Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-
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Overview
Description
Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- is a complex organic compound with the molecular formula C19H21N5O2S and a molecular weight of 383.471 g/mol . This compound is characterized by its unique structure, which includes a thiadiazole ring and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- typically involves the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors to form the 1,2,4-thiadiazole ring.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt to form the azo linkage.
Imine Formation: The final step involves the reaction of the azo compound with an amine to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl or thiadiazole derivatives .
Scientific Research Applications
Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]imino]bis-
- 5-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)azo)-3-phenyl-1,2,4-thiadiazole
Uniqueness
Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- is unique due to its specific structural features, such as the combination of a thiadiazole ring and an azo linkage, which confer distinct chemical and biological properties .
Properties
CAS No. |
61049-89-6 |
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Molecular Formula |
C19H21N5O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C19H21N5O2S/c1-14-13-16(24(9-11-25)10-12-26)7-8-17(14)21-22-19-20-18(23-27-19)15-5-3-2-4-6-15/h2-8,13,25-26H,9-12H2,1H3 |
InChI Key |
BCWCNVJFJHRIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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